molecular formula C13H19BrO B053791 1-(4-Bromophenoxy)heptane CAS No. 123732-04-7

1-(4-Bromophenoxy)heptane

Cat. No. B053791
M. Wt: 271.19 g/mol
InChI Key: DSCVEUSJTAFLBF-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: anhydrous potassium carbonate (34.8 g, 0.25 mol), 1-bromoheptane (19.6 g, 0.11 mol) and 4-bromophenol (17.3 g, 0.1 mol). The experimental procedure was as described in Example 119.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1>>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[CH:18][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
BrCCCCCCC
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)OCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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